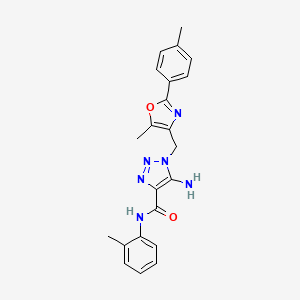

![molecular formula C8H7N3O2 B2511710 6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸 CAS No. 1159830-54-2](/img/structure/B2511710.png)

6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

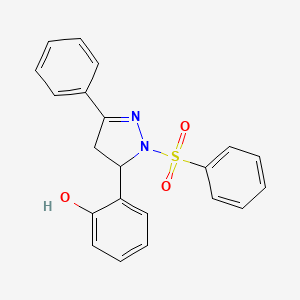

“6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . This class of compounds has been identified as a new player in the field of IDO1 catalytic holo-inhibitors . The starting hit compound is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold, which is underexploited among the heme binding moieties .

Molecular Structure Analysis

The ring system of [1,2,4]triazolo[4,3-a]pyridines is isoelectronic with that of purines . This heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the [1,2,4]triazolo[4,3-a]pyridine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

科学研究应用

当然!以下是关于6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸的科学研究应用的全面分析:

抗菌剂

6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸已显示出有希望的抗菌特性。 研究表明,该化合物的衍生物可以抑制多种细菌菌株的生长,包括金黄色葡萄球菌和大肠杆菌 。这使其成为开发新型抗菌药物的潜在候选药物,尤其是在对抗耐抗生素细菌方面。

抗真菌应用

该化合物中的三唑环以其抗真菌活性而闻名。研究表明,它可以有效地对抗多种真菌病原体。 这种特性在开发抗真菌药物中特别有价值,这对于治疗由真菌(如白色念珠菌)引起的感染至关重要 。

抗癌研究

6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸已被探索其潜在的抗癌特性。该化合物干扰癌细胞中细胞过程的能力使其成为开发新型癌症疗法的候选药物。 研究重点关注其对各种癌细胞系中细胞增殖和凋亡的影响 。

抗病毒剂

该化合物也因其抗病毒特性而受到研究。已知三唑部分与病毒酶和蛋白质相互作用,可能会抑制病毒复制。 这使其成为开发针对HIV和流感等病毒的抗病毒药物的有希望的候选药物 。

抗炎应用

研究表明,6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸可以表现出抗炎作用。这在治疗关节炎和炎症性肠病等炎症性疾病中尤其有用。 该化合物调节炎症通路的能力是研究的重点领域 。

抗氧化特性

该化合物因其抗氧化特性而受到研究,这对于保护细胞免受氧化应激非常重要。 这种特性有利于预防与氧化损伤相关的疾病,例如心血管疾病和神经退行性疾病 。

神经保护剂

该化合物的神经保护作用正在进行研究。 其保护神经元免受损伤和支持神经健康的潜力使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物 。

药代动力学研究

6-甲基-[1,2,4]三唑并[4,3-a]吡啶-3-羧酸的药代动力学研究对于了解其吸收、分布、代谢和排泄(ADME)特性至关重要。 这些研究有助于优化该化合物,以便在药物开发中获得更好的疗效和安全性 。

未来方向

The [1,2,4]triazolo[4,3-a]pyridine scaffold has found numerous applications in medicinal chemistry . Despite the fact that no IDO1 inhibitor has been approved so far, recent studies have shed light on the additional roles that IDO1 mediates beyond its catalytic activity, conferring new life to the field . Therefore, the future directions in this field could involve further exploration and exploitation of the [1,2,4]triazolo[4,3-a]pyridine scaffold in the design of new drugs, particularly in the field of cancer immunotherapy .

作用机制

Target of Action

The primary targets of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .

Mode of Action

6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid interacts with its targets by inhibiting their activities . This inhibition results in a disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid affects several biochemical pathways. These include pathways involved in cell growth and survival, as well as angiogenesis . The downstream effects of this inhibition can lead to a decrease in cell proliferation and a reduction in the formation of new blood vessels .

Pharmacokinetics

It is known that the compound’s bioavailability is influenced by factors such as its solubility and stability .

Result of Action

The molecular and cellular effects of the action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include the inhibition of cell growth and the induction of apoptosis . For example, the compound has been shown to inhibit the growth of A549 cells in a dose-dependent manner and to induce late apoptosis of these cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a reaction that is relevant to the synthesis of triazole compounds . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound .

生化分析

Biochemical Properties

Triazole compounds, which share a similar structure, are known to bind readily in biological systems with a variety of enzymes and receptors .

Cellular Effects

Related triazolo[4,3-a]pyrazine derivatives have shown inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines in vitro .

Molecular Mechanism

Related triazolo[4,3-a]pyrazine derivatives have been found to bind to c-Met and VEGFR-2 proteins .

属性

IUPAC Name |

6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRUPXWFKLFYTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NN=C2C(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

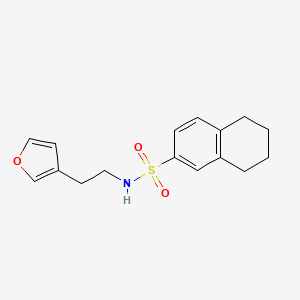

![N-(4-fluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2511627.png)

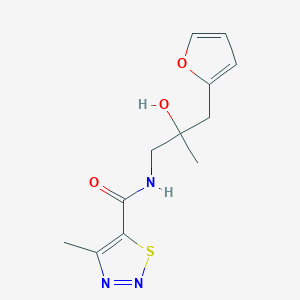

![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2511629.png)

![5-chloro-N-[4-(dimethylamino)-2-methylphenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2511634.png)

![N-(3-chlorophenyl)-4-(2-{[(methylamino)carbonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2511639.png)

![3-(2-chlorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2511644.png)

![3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2511646.png)

![(5-methylisoxazol-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2511649.png)